Javaniside -

Javaniside

Catalog Number: EVT-1581609
CAS Number:
Molecular Formula: C26H30N2O9
Molecular Weight: 514.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Javaniside is a natural product found in Alangium javanicum with data available.
Overview

Javaniside is a novel compound derived from the plant Alangium javanicum, belonging to the family Cornaceae. This compound has garnered attention due to its unique oxindole skeleton and significant biological activities, particularly as a DNA cleavage agent. It is characterized by its ability to induce DNA strand scission in the presence of copper ions, making it a subject of interest in medicinal chemistry and drug development .

Source

Javaniside is isolated from Alangium javanicum, a plant native to Southeast Asia. The extraction process involves bioassay-guided fractionation, which utilizes assays to monitor the compound's ability to facilitate copper-dependent DNA strand scission. This method ensures that the most biologically active fractions are prioritized for further analysis and isolation .

Classification

Javaniside can be classified as a spirooxindole compound, which is a type of heterocyclic organic compound. Spirooxindoles are noted for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Javaniside’s classification as a DNA cleavage agent highlights its potential applications in therapeutic contexts .

Synthesis Analysis

Methods

The synthesis of Javaniside can be achieved through various methods, with one notable approach being the use of spirooxindole derivatives. A common synthetic route involves a three-component reaction between isatins, malononitrile (or cyanoacetic ester), and 1,3-dicarbonyl compounds under mild conditions. This method is characterized by its efficiency and high yield of the desired products .

Technical Details

The synthesis often employs basic catalysts such as piperidine in methanol or other solvents that facilitate the reaction at room temperature. The reaction mechanism typically involves the formation of intermediates that subsequently lead to the generation of spirooxindole structures through cyclization processes .

Molecular Structure Analysis

Structure

Javaniside features a distinctive oxindole framework with spirocyclic characteristics. The molecular structure includes multiple functional groups that contribute to its biological activity. The specific stereochemistry and spatial arrangement of atoms within Javaniside are crucial for its interaction with biological targets.

Data

The molecular formula of Javaniside is C₁₆H₁₅N₃O₄, and it has a molecular weight of approximately 295.31 g/mol. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

Javaniside participates in various chemical reactions, primarily focusing on its ability to cleave DNA in the presence of transition metals like copper. The mechanism involves the generation of reactive oxygen species that facilitate the breaking of phosphodiester bonds in DNA strands.

Technical Details

The reaction conditions typically involve buffered solutions where copper ions are present, leading to oxidative cleavage of DNA. Studies have demonstrated that Javaniside's efficacy as a cleavage agent can be quantified by measuring the extent of DNA strand scission using gel electrophoresis techniques .

Mechanism of Action

Process

The mechanism by which Javaniside induces DNA cleavage involves several steps:

  1. Binding: Javaniside binds to copper ions.
  2. Activation: The metal ion activates molecular oxygen.
  3. Cleavage: Reactive oxygen species generated subsequently attack the DNA backbone, resulting in strand breaks.

This process highlights the importance of both Javaniside's structure and its interaction with metal ions in mediating biological effects .

Data

Quantitative analyses have shown that Javaniside exhibits significant cleavage activity at micromolar concentrations, with varying efficiency depending on the presence and concentration of copper ions .

Physical and Chemical Properties Analysis

Physical Properties

Javaniside is typically presented as a solid crystalline compound with distinct physical characteristics:

  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.
  • Solubility: It demonstrates solubility in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Chemically, Javaniside is stable under standard laboratory conditions but can undergo oxidation when exposed to reactive species or harsh conditions. Its reactivity profile makes it suitable for further derivatization or functionalization for enhanced biological activity .

Applications

Scientific Uses

Javaniside has potential applications in several scientific fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or bacterial infections due to its DNA cleavage properties.
  • Biochemistry: Utilized in studies investigating DNA damage and repair mechanisms.
  • Pharmacology: Investigated for its potential role in developing therapeutic agents against diseases linked to DNA damage .

Properties

Product Name

Javaniside

IUPAC Name

(3S,3'S,4'R,4'aS,5'aR)-4'-ethenyl-3'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1H-indole-3,6'-4,4a,5,5a,7,8-hexahydro-3H-pyrano[3,4-f]indolizine]-2,10'-dione

Molecular Formula

C26H30N2O9

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C26H30N2O9/c1-2-12-13-9-18-26(15-5-3-4-6-16(15)27-25(26)34)7-8-28(18)22(33)14(13)11-35-23(12)37-24-21(32)20(31)19(30)17(10-29)36-24/h2-6,11-13,17-21,23-24,29-32H,1,7-10H2,(H,27,34)/t12-,13+,17-,18-,19-,20+,21-,23+,24+,26+/m1/s1

InChI Key

UXDQUMNIWFOBFX-NXTSHNLASA-N

Synonyms

javaniside

Canonical SMILES

C=CC1C2CC3C4(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6NC4=O

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H]3[C@]4(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.